Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Targeted Protein Degradation Epigenetics PROTAC Selectivity

Researchers studying CBP/EP300 biology often face a critical gap: HAT-domain inhibitors like CPI-1612 block enzymatic activity but spare the scaffolding functions of these proteins, while bromodomain-targeting PROTACs (e.g., dCE-2) cannot replicate HAT-domain-specific degradation. dCE-1 is the only characterized PROTAC that degrades both CBP and EP300 by engaging their HAT domain, making it the definitive chemical probe for dissecting HAT-dependent gene regulation. • Unique HAT-domain-targeted degradation profile - eliminates both CBP and EP300, not achievable with HAT inhibitors or BRD-targeting PROTACs. • Validated potency: DC50 = 1.3 μM in LP1 cells; ternary complex formation EC50 = 1.2 μM. • Established linker benchmark (24-atom, PEG6-containing) serves as a reference standard for PROTAC SAR studies.

Molecular Formula C57H68N10O12
Molecular Weight 1085.2 g/mol
Cat. No. B15137833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-NH-PEG6-amide-C2-CPI-1612
Molecular FormulaC57H68N10O12
Molecular Weight1085.2 g/mol
Structural Identifiers
SMILESCC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)CCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C#N
InChIInChI=1S/C57H68N10O12/c1-40(42-14-12-41(35-58)13-15-42)36-62-53(43-7-3-2-4-8-43)55(71)64-49-18-16-44(37-61-49)45-38-63-66(39-45)22-6-11-50(68)60-21-24-75-26-28-77-30-32-79-34-33-78-31-29-76-27-25-74-23-20-59-47-10-5-9-46-52(47)57(73)67(56(46)72)48-17-19-51(69)65-54(48)70/h2-5,7-10,12-16,18,37-40,48,53,59,62H,6,11,17,19-34,36H2,1H3,(H,60,68)(H,61,64,71)(H,65,69,70)/t40-,48?,53-/m1/s1
InChIKeyLQIJAIJUUUPTKS-IQRIAUBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dCE-1: PROTAC Degrader of CBP/EP300 HAT Domain


Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also designated dCE-1, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A-associated protein (EP300) [1]. It functions by recruiting the cereblon (CRBN) E3 ubiquitin ligase to the histone acetyltransferase (HAT) domain of these proteins, leading to their polyubiquitination and subsequent proteasomal degradation [1]. The molecule comprises a CRBN-binding pomalidomide moiety linked via a 24-atom, PEG6-containing chain to the CBP/EP300 HAT inhibitor CPI-1612 .

Why dCE-1 Cannot Be Interchanged with Other CBP/EP300 Degraders


Substituting Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1) with its parent HAT inhibitor (CPI-1612) or with other CBP/EP300-targeting PROTACs (such as dCE-2 or JQAD1) is scientifically unjustified due to fundamental differences in their mechanism of action and target engagement profiles. Unlike CPI-1612, which merely inhibits the enzymatic activity of the HAT domain, dCE-1 induces complete protein degradation, leading to a distinct and often more profound functional outcome [1]. Furthermore, compared to other PROTACs like the EP300-selective degrader JQAD1 or the bromodomain (BRD)-targeting dCE-2, dCE-1's unique combination of a HAT-domain targeting ligand and a specific linker length confers a distinct degradation selectivity and potency profile [2]. These differences in target domain engagement, degradation kinetics, and resultant cellular phenotype mean that in-class compounds are not functionally interchangeable, and direct, data-driven selection is critical for experimental reproducibility and accurate interpretation of results [1] .

Quantitative Differentiation of dCE-1 from Close Analogs


HAT-Domain Targeting vs. BRD and EP300-Selective Degraders

dCE-1 is a first-in-class PROTAC that recruits CRBN to the histone acetyltransferase (HAT) domain of both CBP and EP300, leading to their dual degradation [1]. This contrasts sharply with the structurally distinct degrader dCE-2, which targets the bromodomain (BRD) of these proteins, and with JQAD1, which is a potent but EP300-selective degrader that spares CBP [2] . The differential domain targeting results in unique degradation profiles and downstream effects.

Targeted Protein Degradation Epigenetics PROTAC Selectivity

Degradation Potency in Multiple Myeloma vs. EP300-Selective Degrader

dCE-1 induces degradation of its target proteins with a half-maximal degradation concentration (DC50) of 1.3 μM in LP1 multiple myeloma cells . This moderate potency is a defining characteristic of this first-generation HAT-targeting PROTAC. In direct comparison, the EP300-selective degrader JQAD1 exhibits a significantly higher potency, with a reported DC50 of ≤31.6 nM in neuroblastoma cells . This quantitative difference highlights that dCE-1 operates in a distinct concentration range, which may be advantageous for studies requiring a specific degree of target knockdown or for minimizing certain off-target effects.

PROTAC Potency Multiple Myeloma Degradation Efficiency

Linker Length Requirement for Degradation Activity

The structure-activity relationship (SAR) study that yielded dCE-1 established that a linker of at least 21 atoms between the CRBN and CBP/EP300 binders is strictly required for efficient degradation [1]. dCE-1 incorporates a 24-atom linker, which was found to be optimal. In contrast, PROTACs with shorter linkers (e.g., 12 or 18 atoms) failed to induce significant degradation in the same assay systems [1]. This finding underscores that the specific linker length and composition of dCE-1 are not arbitrary but are critical, data-driven design features that directly enable its function, distinguishing it from related but inactive or less active analogs.

PROTAC Linker Structure-Activity Relationship Degradation Mechanism

Ternary Complex Formation Efficiency

The ability of a PROTAC to form a stable ternary complex between the E3 ligase and the target protein is a direct measure of its functional mechanism. dCE-1 was shown to induce foci formation in a FluoPPI assay, which measures this ternary complex formation, with an EC50 of 1.2 μM . This quantitative data confirms that dCE-1 effectively engages both CRBN and the CBP/EP300 HAT domain to facilitate proximity-induced ubiquitination, a prerequisite for degradation. While cross-study comparisons with other PROTACs are challenging due to assay variability, this value establishes a baseline for dCE-1's cooperativity and can be used to validate its mechanism of action in experimental systems.

Ternary Complex PROTAC Cooperativity FluoPPI Assay

Key Research Applications for dCE-1


Role of CBP/EP300 HAT Domain in Transcriptional Regulation

dCE-1 is the ideal tool compound for studies aiming to dissect the specific contribution of the CBP/EP300 HAT domain to gene expression. As the only characterized PROTAC that degrades both CBP and EP300 by engaging their HAT domain, it provides a unique chemical biology approach that cannot be replicated by HAT inhibitors (which do not eliminate the scaffolding functions of the protein) or by BRD-targeting degraders like dCE-2 [1]. Researchers can use dCE-1 to acutely deplete the HAT-domain-containing proteins and assess the resulting changes in histone acetylation, chromatin accessibility, and transcription of target genes.

CBP/EP300 Degradation in Cancer Cell Lines

Given its characterized DC50 of 1.3 μM in LP1 multiple myeloma cells and demonstrated antiproliferative effects across a panel of cancer cell lines, dCE-1 is a validated chemical probe for oncology research [2]. Its moderate potency (40-fold less than EP300-selective JQAD1) makes it suitable for experiments where a specific level of target knockdown is desired, or where a less potent degrader is preferred to avoid complete target ablation and potential associated toxicities. This allows for nuanced studies on CBP/EP300 dependency in cancer cell proliferation and survival.

Benchmarking PROTAC Linker Design and Ternary Complex Assays

dCE-1 serves as an excellent reference standard for PROTAC development and validation. Its established requirement for a linker of at least 21 atoms and its quantifiable ternary complex formation (EC50 = 1.2 μM) provide clear benchmarks for assessing new linker chemistries or for calibrating cellular assays that measure PROTAC-induced proximity . Researchers developing next-generation CBP/EP300 degraders or studying the fundamentals of PROTAC cooperativity can use dCE-1 as a positive control and a point of comparison for structure-activity relationship studies.

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